1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide
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Overview
Description
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .
Preparation Methods
The synthesis of 1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide involves multiple steps. One common synthetic route includes the bromination of indazole, followed by the formation of the pyrrolidinecarboxamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions
Scientific Research Applications
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other indazole derivatives such as:
- 6-bromo-1-methyl-1H-indazole-3-carboxamide
- 1-(6-bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione
- 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amides
Properties
Molecular Formula |
C17H16BrN5O2S |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H16BrN5O2S/c18-11-1-2-12-13(8-11)21-22-16(12)23-9-10(7-15(23)24)17(25)20-4-3-14-19-5-6-26-14/h1-2,5-6,8,10H,3-4,7,9H2,(H,20,25)(H,21,22) |
InChI Key |
OVWHHFCRNYESKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCCC4=NC=CS4 |
Origin of Product |
United States |
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